15-Keto-Prostaglandin E2-d4 is derived from arachidonic acid through a series of enzymatic reactions involving cyclooxygenases (COX) and prostaglandin synthases. It is classified under eicosanoids, which are bioactive lipids that play crucial roles in cellular signaling and inflammatory responses. The compound is specifically categorized as a prostaglandin, which is a subset of eicosanoids known for their diverse biological activities.
The synthesis of 15-Keto-Prostaglandin E2-d4 involves several key steps:
The molecular structure of 15-Keto-Prostaglandin E2-d4 can be represented as follows:
The structural representation aids in understanding its reactivity and interaction with biological systems.
15-Keto-Prostaglandin E2-d4 undergoes various chemical reactions typical of prostaglandins:
The mechanism by which Prostaglandin E2 exerts its effects involves several key steps:
These properties are critical for understanding how 15-keto-Prostaglandin E2-d4 behaves in biological systems and its utility in research applications.
15-Keto-Prostaglandin E2-d4 is primarily used in scientific research for:
15-Keto-prostaglandin E2-d4 is a deuterium-labeled metabolite derived from endogenous prostaglandin E2. Its biosynthesis is catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-hydroxyprostaglandin dehydrogenase), which oxidizes the 15(S)-hydroxyl group of prostaglandin E2 to a ketone, forming 15-keto-prostaglandin E2. The deuterated analog (15-keto-prostaglandin E2-d4) incorporates four deuterium atoms at specific carbon positions (typically at C-3, C-3, C-4, and C-4), which do not alter the enzymatic recognition or reaction kinetics but provide isotopic distinction for tracing [2] [7]. This conversion occurs primarily in pulmonary, hepatic, and renal tissues, where 15-hydroxyprostaglandin dehydrogenase is abundantly expressed. The reaction requires nicotinamide adenine dinucleotide (NAD⁺) as a cofactor, producing NADH and 15-keto-prostaglandin E2 as products. Mass spectrometry studies confirm that 15-keto-prostaglandin E2-d4 co-elutes with endogenous 15-keto-prostaglandin E2 during chromatography, confirming identical enzymatic processing [3] [5].
Table 1: Enzymatic Conversion Parameters for 15-Keto-prostaglandin E2-d4 Biosynthesis
| Enzyme | Cofactor | Reaction Site | Product Structure |
|---|---|---|---|
| 15-Hydroxyprostaglandin Dehydrogenase | NAD⁺ | 15(S)-hydroxyl group | Carbonyl group at C-15 |
| Prostaglandin Reductase | NADPH | Δ13 double bond | Saturated C13-C14 bond |
| Tissue Localization: Lung > Liver > Kidney | Substrate Km: 18 μM (PGE2) | Isotopic Label: Four deuterium atoms | Metabolic Half-life: 4–6 min |
Deuterium labeling serves as a non-radioactive isotopic tool for tracking prostaglandin E2 catabolism in complex biological systems. The incorporation of four deuterium atoms (d₄) into 15-keto-prostaglandin E2 creates a distinct +4 Dalton mass shift relative to endogenous 15-keto-prostaglandin E2. This mass difference enables precise quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS) without interference from matrix effects or isobaric compounds. Researchers administer deuterated prostaglandin E2 precursors or synthetic 15-keto-prostaglandin E2-d4 to model organisms (e.g., zebrafish, mice) to map prostaglandin E2 degradation kinetics and tissue-specific distribution. Studies reveal that deuterated metabolites exhibit identical catabolic rates to non-deuterated counterparts, validating their use as tracers. For example, in renal research, 15-keto-prostaglandin E2-d4 traced impaired prostaglandin E2 flux in glomerular hyperfiltration models, showing a 3.8-fold increase in metabolic turnover during inflammation [5] [7].
Vertebrate Systems: In mammals, 15-keto-prostaglandin E2 undergoes further catabolism via prostaglandin reductase (PTGR2), which reduces the Δ13 double bond to yield 13,14-dihydro-15-keto-prostaglandin E2. This metabolite interacts with nuclear receptors like peroxisome proliferator-activated receptor gamma (peroxisome proliferator-activated receptor gamma), influencing anti-inflammatory and tumor-suppressive pathways. For instance, 15-keto-prostaglandin E2 covalently modifies signal transducer and activator of transcription 3 at Cys259, inhibiting breast cancer proliferation [6]. In cholangiocarcinoma, it activates peroxisome proliferator-activated receptor gamma, inducing Smad2/3 phosphorylation and tumor suppressor transcription [3].
Microbial Systems: Certain pathogens, like Cryptococcus neoformans, exploit host prostaglandin E2 metabolism to evade immune responses. This fungus secretes prostaglandin E2, which host dehydrogenases convert to 15-keto-prostaglandin E2. Unlike vertebrate systems, 15-keto-prostaglandin E2 activates peroxisome proliferator-activated receptor gamma in host macrophages, reprogramming them into a pro-proliferative niche for fungal growth. Genetic disruption of 15-hydroxyprostaglandin dehydrogenase abrogates this effect, confirming microbial reliance on host catabolism .
Table 2: Functional Outcomes of 15-Keto-prostaglandin E2 Across Biological Systems
| Biological System | Key Enzymes/Cofactors | Downstream Targets | Functional Outcome |
|---|---|---|---|
| Mammalian Renal | 15-Hydroxyprostaglandin Dehydrogenase/NAD⁺ | EP2/EP4 receptors | Modulation of glomerular cytoarchitecture |
| Mammalian Cancer | Prostaglandin Reductase/NADPH | Peroxisome proliferator-activated receptor gamma, STAT3 | Tumor suppression via pSmad2/3-TAP63 complex |
| Fungal Pathogenesis | Host 15-Hydroxyprostaglandin Dehydrogenase | Host peroxisome proliferator-activated receptor gamma | Macrophage reprogramming for pathogen proliferation |
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6